Boc-D-Ser(tBu)-OH.DCHA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

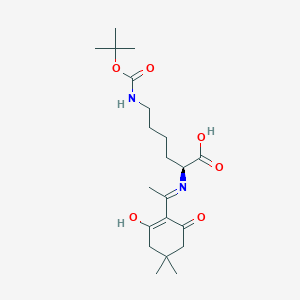

Boc-D-Ser(tBu)-OH.DCHA is a synthetic compound that is used for a variety of purposes in scientific research. It is a derivative of serine, an amino acid that is found in proteins, and is used in the synthesis of peptides, peptidomimetics, and other small molecules. This compound is a valuable tool for scientists in the laboratory, as it is a versatile building block for peptide synthesis and has a wide range of applications in research.

Scientific Research Applications

Boc-D-Ser(tBu)-OH.DCHA is used in a variety of scientific research applications. It is often used as a building block for peptide synthesis, and can be used to synthesize peptides, peptidomimetics, and other small molecules. This compound can also be used in the synthesis of peptide-based drugs, as well as in the study of enzyme-substrate interactions. Additionally, this compound can be used in the study of protein-protein interactions, as well as in the study of protein folding and stability.

Mechanism of Action

Target of Action

Boc-D-Ser(tBu)-OH.DCHA, also known as BOC-D-SER(TBU)-OH DCHA, is a derivative of the amino acid serine . As an amino acid derivative, it is likely to interact with protein targets in the body.

Mode of Action

The exact mode of action of Boc-D-Ser(tBu)-OHAs a serine derivative, it may be involved in protein synthesis or other biochemical processes that involve amino acids .

Biochemical Pathways

Amino acids and their derivatives, like this compound, are known to influence various biochemical pathways. They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .

Result of Action

The molecular and cellular effects of Boc-D-Ser(tBu)-OHAs a serine derivative, it may play a role in protein synthesis and other biochemical processes involving amino acids .

Advantages and Limitations for Lab Experiments

The advantages of using Boc-D-Ser(tBu)-OH.DCHA in lab experiments include its versatility, its ease of use, and its availability. This compound can be used in a variety of scientific research applications, and its synthesis is relatively simple and straightforward. Additionally, this compound is readily available from chemical suppliers. The main limitation of this compound is its cost, as it is more expensive than some other compounds used in scientific research.

Future Directions

The future directions for the use of Boc-D-Ser(tBu)-OH.DCHA in scientific research are numerous. This compound can be used in the synthesis of peptides and peptidomimetics for drug discovery and development. Additionally, this compound can be used in the study of enzyme-substrate interactions, protein-protein interactions, and protein folding and stability. This compound can also be used in the study of drug metabolism and pharmacokinetics, as well as in the development of diagnostic tools and therapeutic agents. Finally, this compound can be used in the development of biocompatible materials for medical applications.

Synthesis Methods

Boc-D-Ser(tBu)-OH.DCHA is synthesized through the reaction of a protected serine with a vinyl halide. The reaction is then quenched with a base, such as sodium hydroxide or potassium hydroxide, and the resulting product is isolated and purified. The process is relatively simple and straightforward, and can be completed in a short amount of time.

properties

IUPAC Name |

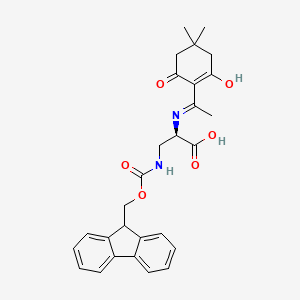

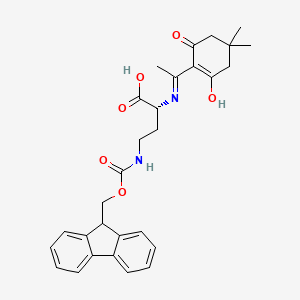

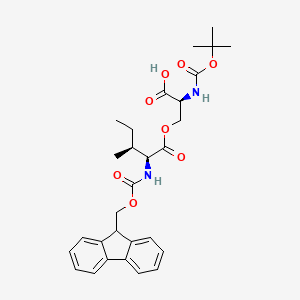

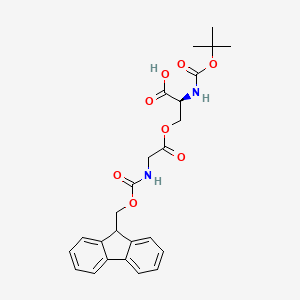

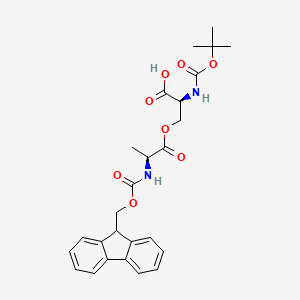

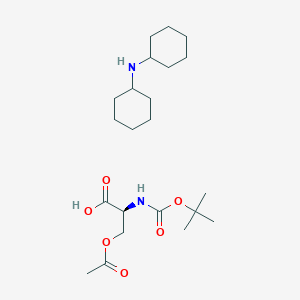

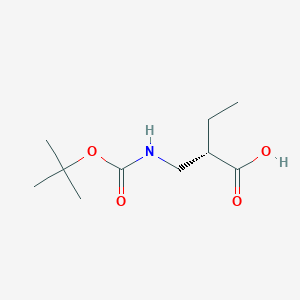

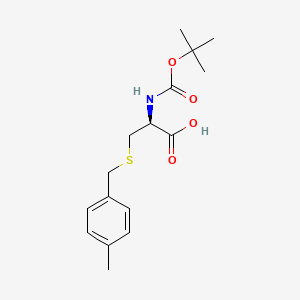

N-cyclohexylcyclohexanamine;(2R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5.C12H23N/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEUUHIXSUNTGV-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Fmoc-[D]Leu-OH](/img/structure/B613611.png)

![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)